Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a carbamoyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzo[d]thiazole ring, known for its biological activity, combined with the hydroxyphenyl and carbamoyl groups, makes this compound a versatile candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate typically involves multiple steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Carbamoylation: The carbamoyl group is introduced by reacting the hydroxyphenyl derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis
Major Products
Oxidation: Quinones, phenolic derivatives
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The benzo[d]thiazole moiety is known for its biological activity, and the presence of the hydroxyphenyl group can enhance its interaction with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules could lead to the discovery of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can form hydrogen bonds with proteins, inhibiting their activity. The carbamoyl group can interact with enzymes, blocking their catalytic sites and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
- Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-methoxyphenyl)carbamoyl)benzoate
- Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-aminophenyl)carbamoyl)benzoate
Uniqueness
This compound is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it more potent in its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZXSMLWAGODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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